2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 376584-76-8
VCID: VC2044349
InChI: InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)12-9-10-7-5-6-8-11(10)18-12/h5-9H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3S2
Molecular Formula: C14H17BO2S
Molecular Weight: 260.2 g/mol

2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 376584-76-8

Cat. No.: VC2044349

Molecular Formula: C14H17BO2S

Molecular Weight: 260.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 376584-76-8

Specification

CAS No. 376584-76-8
Molecular Formula C14H17BO2S
Molecular Weight 260.2 g/mol
IUPAC Name 2-(1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)12-9-10-7-5-6-8-11(10)18-12/h5-9H,1-4H3
Standard InChI Key RQIATWFGYKTVCM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3S2
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3S2

Introduction

Physical and Chemical Properties

The compound possesses distinctive physical and chemical characteristics that contribute to its synthetic utility. Table 1 summarizes the key physical and chemical properties of 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Table 1: Physical and Chemical Properties of 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

PropertyValue/Description
CAS Number376584-76-8
Molecular FormulaC₁₄H₁₇BO₂S
Molecular Weight260.2 g/mol
Physical State (20°C)Solid
IUPAC Name2-(1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
InChIInChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)12-9-10-7-5-6-8-11(10)18-12/h5-9H,1-4H3
InChIKeyRQIATWFGYKTVCM-UHFFFAOYSA-N
LogP (calculated)~3.2
Storage ConditionsRoom temperature (recommended in cool, dark place, <15°C)

The compound contains a benzo[b]thiophene core with a pinacol boronic ester functionality at the 2-position. This structural arrangement confers specific reactivity patterns that are highly valuable in synthetic organic chemistry .

Synthesis Methods

The synthesis of 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of benzo[b]thiophene-2-boronic acid with pinacol in the presence of a catalyst. This esterification process is often facilitated by palladium-based catalysts and can be optimized under various conditions to improve yield and purity.

Traditional Synthetic Approach

The traditional approach involves a two-step process:

  • Formation of benzo[b]thiophene-2-boronic acid through metallation of benzo[b]thiophene followed by reaction with a boron electrophile

  • Esterification with pinacol to form the pinacol ester

This process typically requires careful control of reaction conditions to prevent decomposition of the boronic acid intermediate .

Alternative Synthetic Routes

Recent advances have developed alternative synthetic pathways that offer improved efficiency:

  • Direct borylation of benzo[b]thiophene using iridium-catalyzed C-H activation

  • Miyaura borylation of 2-halobenzo[b]thiophenes

  • Metal-catalyzed cyclizations of appropriately functionalized precursors

These methods have expanded the accessibility of this compound and related derivatives for research and industrial applications .

Chemical Reactivity and Applications

2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrates a range of chemical reactivity patterns that make it valuable in organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds between unsaturated organic compounds. The versatility of this reaction allows for the synthesis of a wide range of complex molecules .

Table 2: Examples of Suzuki-Miyaura Coupling Conditions Using 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Coupling PartnerCatalyst SystemSolvent SystemReaction ConditionsProduct TypeYield Range
Aryl halidesPd(PPh₃)₄Toluene/EtOH/H₂O100°C, 16h2-Arylbenzo[b]thiophenes19-73%
Pyridyl halidesPd(dppf)Cl₂Dioxane/H₂O90°C, 1.5hPyridylbenzo[b]thiophenes~50%
ChloropyridazinesPd(PPh₃)₂Cl₂/CyJohnPhosDioxane/EtOH/H₂O150°C, 0.25h (microwave)Pyridazinylbenzo[b]thiophenesNot specified

These reactions typically employ palladium catalysts in combination with suitable ligands and bases to facilitate the coupling process .

Borylative Cyclization

Recent research has explored the utility of this compound in borylative cyclization reactions. These transformations provide a metal-free route to useful benzofuran and benzothiophene boronic acid derivatives. This methodology represents a simple, scalable approach to compounds that would otherwise be challenging to synthesize .

Applications in Pharmaceutical Synthesis

The compound has found significant applications in pharmaceutical synthesis, particularly in the development of:

  • Heterocyclic compounds with potential biological activity

  • Materials with unique electronic properties

  • Ligands for asymmetric catalysis

  • Building blocks for more complex molecular architectures

Its ability to participate in selective carbon-carbon bond-forming reactions makes it a valuable tool in medicinal chemistry .

CategoryInformation
GHS PictogramWarning
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes)
Storage RecommendationsStore at room temperature, preferably in a cool, dark place below 15°C
Environmental ConsiderationsModerate environmental persistence potential, proper disposal essential

Boronic acid esters generally are considered to have moderate environmental persistence and potential for bioaccumulation. Proper disposal and handling are essential to minimize environmental risks .

Recent Research Findings and Applications

Recent studies have focused on optimizing the synthesis conditions for boronic acid esters like 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and exploring their applications in various cross-coupling reactions.

Use as Stable Boron Sources

Research has demonstrated that arylboronic acid pinacol esters, including 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can serve as stable boron sources for the synthesis of boracycles. The bidentate character of the pinacol group stabilizes reaction intermediates and suppresses undesired side reactions, leading to improved yields compared to alternative boron sources .

Thioboration Reactions

Innovative research has explored the use of this compound in thioboration reactions for the formation of C3-borylated benzofurans. This methodology provides a metal-free route to useful benzofuran and benzothiophene boronic acid derivatives, many of which would be difficult to access through conventional methods .

Applications in Complex Molecule Synthesis

The compound has been utilized in the synthesis of complex molecular architectures:

Table 4: Examples of Complex Molecules Synthesized Using 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Target MoleculeReaction TypeConditionsOutcome/Yield
4-amino-6-(benzo[b]thiophenyl-5-yl)-3,5-dichloropicolinateSuzuki couplingCsF, (PPh₃)₂PdCl₂, Dioxane/H₂O, 120°C, microwaveSuccessfully synthesized
1-[5-(benzo[b]thiophen-5-yl)-6-(6-methyl-pyridin-2-yl)-2,3-dihydro-imidazo[1,2-a]imidazol-1-yl]-ethanoneSuzuki couplingPd(PPh₃)₄, K₂CO₃, toluene/EtOH, 100°C, 16h19% yield
4-[6-(1-benzothien-5-yl)pyridazin-3-yl]-1,4-diazatricyclo[4.3.1.1³,⁸]undecaneSuzuki couplingPd(PPh₃)₂Cl₂, CyJohnPhos, dioxane/EtOH/Na₂CO₃, microwave, 150°CSuccessfully synthesized

These examples highlight the utility of this compound in accessing structurally diverse and functionally rich molecular frameworks .

Future Directions and Perspectives

The development of more efficient catalysts and reaction conditions for utilizing 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane continues to be an active area of research. Several promising directions have emerged:

Catalyst Development

Efforts are underway to develop new catalytic systems that can enhance the reactivity and selectivity of cross-coupling reactions involving this compound. These include:

  • Development of ligands that promote challenging cross-couplings

  • Heterogeneous catalytic systems for easier recovery and reuse

  • Photoredox-mediated transformations for milder reaction conditions

These advances could expand the utility of this compound in both academic and industrial settings .

Green Chemistry Applications

Research into more environmentally friendly applications includes:

  • Aqueous reaction conditions to reduce organic solvent use

  • Lower catalyst loadings to minimize metal waste

  • One-pot multi-step transformations to improve efficiency

  • Flow chemistry approaches for continuous processing

These developments align with the principles of green chemistry and sustainable synthesis .

Novel Applications

Emerging applications for 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

  • Development of functional materials for electronic and optoelectronic applications

  • Creation of novel heterocyclic scaffolds for biological screening

  • Use in C-H functionalization methodologies

  • Application in the synthesis of natural product analogues

These diverse applications highlight the continuing importance of this compound in synthetic organic chemistry .

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